methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate
Overview
Description
Methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate is a synthetic compound known for its unique chemical structure and properties. This compound contains multiple double bonds, an ester group, a ketone group, and a tertiary amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetylacetone and dimethylamine.
Condensation Reaction: Acetylacetone undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst to form an intermediate compound.
Esterification: The intermediate compound is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups .
Scientific Research Applications
Methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z,4E,6E)-2-acetyl-3,7-bis(dimethylamino)hepta-2,4,6-trienoate
- Methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)]hepta-2,4,6-trienoate
Uniqueness
Methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3/b6-5+,9-7+,11-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGSCBTXLTXFI-WTPDQDIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C=C/C=C/N(C)C)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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